
1,2,3,4-Tetrahydroisoquinoline-7-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4-Tetrahydroisoquinoline-7-sulfonyl fluoride is a chemical compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a sulfonyl fluoride group attached to the 7th position of the tetrahydroisoquinoline ring. Tetrahydroisoquinolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-tetrahydroisoquinoline-7-sulfonyl fluoride can be achieved through various synthetic routes. One common method involves the Staudinger reaction between 2-trifluoroacetyl-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl azide and phosphite triester within an oligonucleotide grafted to a polymer support . This reaction is carried out under controlled conditions, including the removal of protective groups and cleavage of the oligonucleotide from the polymer support by treatment with a mixture of concentrated aqueous solutions of ammonia and methylamine at 55°C .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated synthesis techniques and advanced purification methods is common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrahydroisoquinoline-7-sulfonyl fluoride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonyl fluoride group to other functional groups, such as sulfonamides.
Substitution: The sulfonyl fluoride group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reaction conditions vary depending on the desired product and include factors such as temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions include sulfonyl derivatives, sulfonamides, and various substituted tetrahydroisoquinoline compounds. These products have diverse applications in medicinal chemistry and other fields.
Scientific Research Applications
1,2,3,4-Tetrahydroisoquinoline-7-sulfonyl fluoride has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including its role as an inhibitor of specific enzymes and its interactions with biological macromolecules.
Industry: In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 1,2,3,4-tetrahydroisoquinoline-7-sulfonyl fluoride involves its interaction with specific molecular targets and pathways. This compound can act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. The sulfonyl fluoride group is known to form covalent bonds with nucleophilic residues in the enzyme’s active site, leading to irreversible inhibition . The pathways involved in its mechanism of action depend on the specific biological target and the context of its use.
Comparison with Similar Compounds
1,2,3,4-Tetrahydroisoquinoline-7-sulfonyl fluoride can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydroisoquinoline-7-sulfonyl phosphoramidate: This compound has a phosphoramidate group instead of a fluoride group and exhibits different chemical and biological properties.
1,2,3,4-Tetrahydroisoquinoline-7-sulfonic acid amide: This compound has an amide group instead of a fluoride group and is used in different applications.
Sulfonyl hydrazides: These compounds have a hydrazide group and are studied for their potential as agricultural fungicides.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C9H10FNO2S |
|---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
1,2,3,4-tetrahydroisoquinoline-7-sulfonyl fluoride |
InChI |
InChI=1S/C9H10FNO2S/c10-14(12,13)9-2-1-7-3-4-11-6-8(7)5-9/h1-2,5,11H,3-4,6H2 |
InChI Key |
LNELHECQVARJTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=C1C=CC(=C2)S(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[Tert-butoxycarbonyl(methyl)amino]indane-5-carboxylic acid](/img/structure/B12985109.png)
![(7-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazin-5-yl)methanol](/img/structure/B12985110.png)
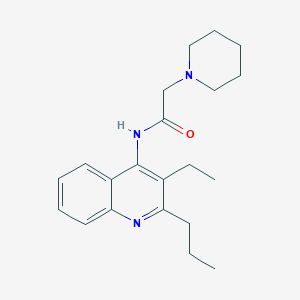

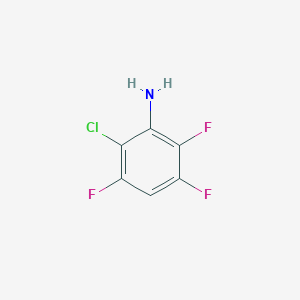
![1-(8-(1,3,4-Oxadiazol-2-yl)-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridin-5-yl)-N,N-dimethylmethanamine](/img/structure/B12985124.png)
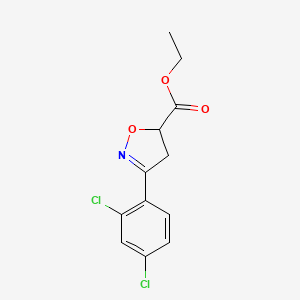
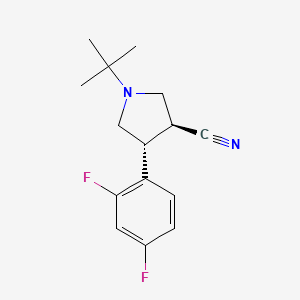
![(R)-2-(tert-Butoxycarbonyl)-7,7-difluoro-2-azaspiro[3.4]octane-5-carboxylic acid](/img/structure/B12985140.png)
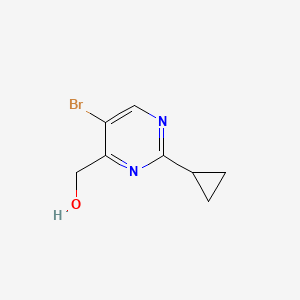
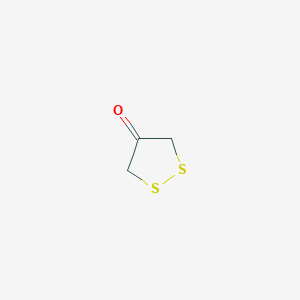
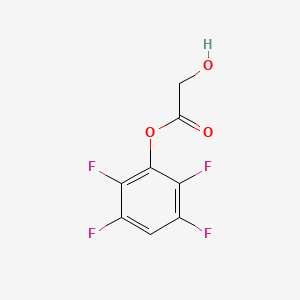
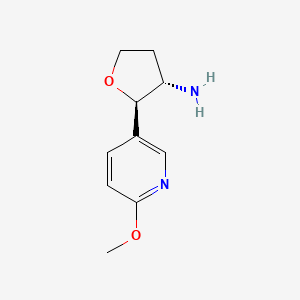
![1-(2,3-Dihydrofuro[3,2-b]pyridin-6-yl)ethan-1-ol](/img/structure/B12985178.png)
